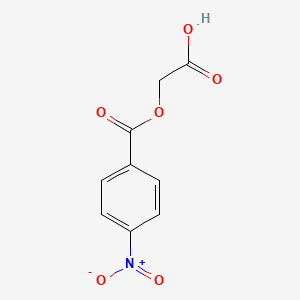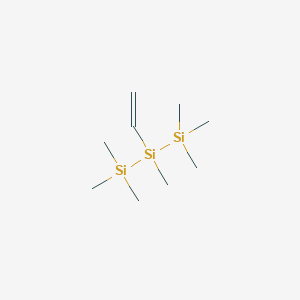
1-Phenyl-3-methyl-3-hydroxy-triazen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-methyl-3-hydroxy-triazen is a nitrogen-containing heterocyclic compound. It belongs to the class of triazines, which are known for their diverse chemical properties and applications. The compound features a triazine ring with a phenyl group, a methyl group, and a hydroxyl group attached to it. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-3-methyl-3-hydroxy-triazen can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, at temperatures ranging from 0°C to 78°C, and can last from 1 to 16 hours . Another method involves the use of diketene as a starting material, which reacts with hydrazine derivatives to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves scalable solvent-free reactions. This method not only reduces the environmental impact but also enhances the yield and purity of the compound. The use of catalysts such as SnCl2 and NaOAc in THF (tetrahydrofuran) has been reported to provide high yields of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-methyl-3-hydroxy-triazen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common due to the presence of the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like phenol and amines are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxides of the triazine ring.
Reduction: Amine derivatives.
Substitution: Phenoxy and amino derivatives of the triazine ring.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-methyl-3-hydroxy-triazen has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-methyl-3-hydroxy-triazen involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-methyl-3-hydroxy-triazen can be compared with other triazine derivatives:
Eigenschaften
CAS-Nummer |
5756-69-4 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
(E)-methyl-oxido-(phenylhydrazinylidene)azanium |
InChI |
InChI=1S/C7H9N3O/c1-10(11)9-8-7-5-3-2-4-6-7/h2-6,8H,1H3/b10-9+ |
InChI-Schlüssel |
BBPRZFGVCBRWII-MDZDMXLPSA-N |
Isomerische SMILES |
C/[N+](=N\NC1=CC=CC=C1)/[O-] |
Kanonische SMILES |
C[N+](=NNC1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
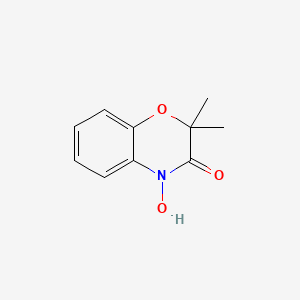
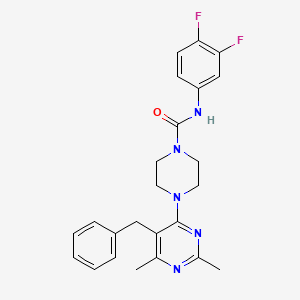
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
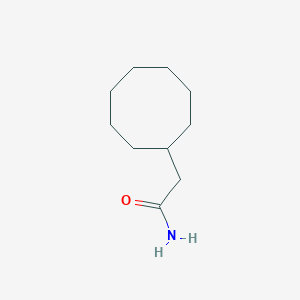

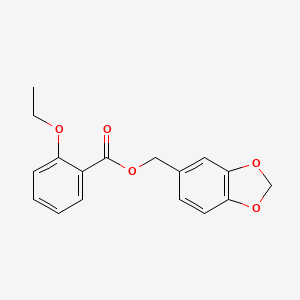
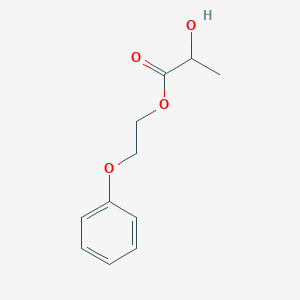
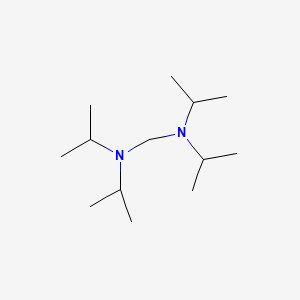
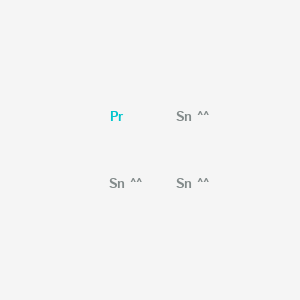
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
